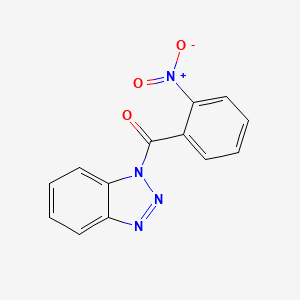
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-one, also known as 4-Fluoromethcathinone, is a synthetic cathinone and a designer drug. It is a potent stimulant that affects the central nervous system. The compound has gained popularity in recent years due to its psychoactive effects and availability in the market.
Mecanismo De Acción
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone acts as a dopamine and norepinephrine reuptake inhibitor. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. The compound also acts as a serotonin releaser, leading to increased serotonin levels in the brain. The mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The use of 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone has been associated with several biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. Prolonged use of the compound can lead to addiction, psychosis, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone in lab experiments has several advantages. The compound is relatively easy to synthesize and has potent psychoactive effects. It can be used to study the mechanism of action of stimulants on the central nervous system. However, the use of the compound in lab experiments is limited due to its potential for abuse and adverse effects on the body.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone. The compound can be used to study the long-term effects of stimulant use on the body. It can also be used to develop new treatments for addiction and other central nervous system disorders. Further research is needed to understand the mechanism of action and biochemical effects of the compound on the body.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-one is a potent stimulant that affects the central nervous system. The compound has gained popularity in recent years due to its psychoactive effects and availability in the market. The synthesis of the compound is relatively simple and can be performed in a laboratory setting. The compound has been extensively studied in the scientific community to understand the mechanism of action and biochemical effects on the central nervous system. Further research is needed to understand the long-term effects of stimulant use on the body and to develop new treatments for addiction and other central nervous system disorders.
Métodos De Síntesis
The synthesis of 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone involves the reaction of 4-fluorophenylacetone with 1,3-benzodioxole in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-one. The synthesis is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-propen-1-onecathinone has been extensively studied in the scientific community due to its psychoactive effects. The compound has been used in research to understand the mechanism of action and biochemical effects on the central nervous system. It has also been used to study the physiological effects of stimulants on the body.
Propiedades
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-13-5-1-11(2-6-13)3-7-14(18)12-4-8-15-16(9-12)20-10-19-15/h1-9H,10H2/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMZKAJVDZIRJE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)

![2-[2-(3-methoxyphenyl)vinyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5366083.png)
![methyl 5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366086.png)
![[5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5366089.png)
![1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5366097.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5366102.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)

![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366121.png)

![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)

![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)